molecular formula C10H10ClN3O2 B13017050 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid

Cat. No.: B13017050
M. Wt: 239.66 g/mol
InChI Key: RRZIVLUILVDYAO-UHFFFAOYSA-N
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Description

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines.

Preparation Methods

The synthesis of 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid typically involves multiple steps. One common route includes the reaction of 4-chloropyrrolo[2,1-f][1,2,4]triazine with butanoic acid derivatives under specific conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid involves its interaction with specific molecular targets, such as AAK1. By inhibiting this kinase, the compound can modulate receptor endocytosis and potentially reduce pain responses in neuropathic conditions .

Comparison with Similar Compounds

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups and their impact on its biological activity and chemical reactivity.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

3-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid

InChI

InChI=1S/C10H10ClN3O2/c1-6(4-9(15)16)7-2-3-8-10(11)12-5-13-14(7)8/h2-3,5-6H,4H2,1H3,(H,15,16)

InChI Key

RRZIVLUILVDYAO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC=C2N1N=CN=C2Cl

Origin of Product

United States

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